Physical properties of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid
An In-Depth Technical Guide to the Physical Properties of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid Introduction 3-(2-Chloropyridine-3-sulfonamido)butanoic acid is a multifaceted organic molecule that integrates th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical Properties of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid
Introduction
3-(2-Chloropyridine-3-sulfonamido)butanoic acid is a multifaceted organic molecule that integrates three key chemical moieties: a 2-chloropyridine ring, a sulfonamide linkage, and a butanoic acid side chain. This unique combination of functional groups suggests its potential as a candidate in drug discovery and development, where such structures often exhibit a range of biological activities.[1][2] The physical properties of a compound like this are of paramount importance, as they govern its behavior in both chemical and biological systems. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in the development of any new therapeutic agent.
While specific experimental data for 3-(2-Chloropyridine-3-sulfonamido)butanoic acid is not extensively available in public literature, this guide provides a comprehensive overview of its predicted physical properties based on the well-established characteristics of its constituent chemical groups. Furthermore, it outlines the rigorous, field-proven experimental methodologies required for the precise determination and validation of these properties. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize such a novel chemical entity.
Molecular Structure and Foundational Properties
The initial step in characterizing any new chemical entity is to establish its fundamental molecular properties. These form the basis for all subsequent physicochemical analysis.
Chemical Structure:
Caption: Decision tree for solubility determination.
pKa Determination
Knowing the pKa values is crucial for understanding the ionization state of the molecule at different pH values, which affects its interaction with biological targets and its ADME properties.
[3][4]1. Potentiometric Titration: This is a classic and reliable method.
Procedure:
A known concentration of the compound is dissolved in water or a co-solvent system (e.g., water-methanol).
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter after each addition of titrant.
A titration curve (pH vs. volume of titrant) is generated.
The pKa is the pH at the half-equivalence point. For a diprotic acid, two inflection points and two half-equivalence points will be observed.
2. UV-Metric Titration: This method is useful for compounds with a chromophore that changes its absorbance spectrum upon ionization.
Principle: The absorbance of the compound at a specific wavelength is measured at a series of different pH values.
Procedure:
A series of buffered solutions with known pH values are prepared.
A constant concentration of the compound is added to each buffer.
The UV-Vis spectrum is recorded for each solution.
The pKa can be calculated by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.
Principle: The retention time of an ionizable compound on a reversed-phase HPLC column is dependent on its lipophilicity, which changes with its ionization state.
Procedure:
The compound is chromatographed using a series of mobile phases with different pH values.
The retention factor (k) is plotted against the mobile phase pH.
The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
2-Chloropyridine Sulfonamide Derivatives: Synthetic Architecture & Therapeutic Pharmacophores
The following technical guide details the chemical architecture, synthesis, and pharmacological applications of 2-chloropyridine sulfonamide derivatives . Executive Summary The 2-chloropyridine sulfonamide scaffold repre...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical architecture, synthesis, and pharmacological applications of 2-chloropyridine sulfonamide derivatives .
Executive Summary
The 2-chloropyridine sulfonamide scaffold represents a privileged structure in medicinal chemistry, merging the electrophilic reactivity of the 2-chloropyridine ring with the metalloenzyme-inhibiting capability of the sulfonamide moiety (
). Unlike simple benzenesulfonamides, this heterocyclic system offers a unique "dual-reactive" platform: the sulfonamide group serves as a zinc-binding pharmacophore (ZBG), while the chlorine atom at the C2 position functions as a versatile "chemical handle" for Nucleophilic Aromatic Substitution (), enabling rapid library generation for Structure-Activity Relationship (SAR) optimization.
This guide explores the synthesis, reactivity, and biological profiling of these derivatives, with a specific focus on their role as Carbonic Anhydrase (CA) Inhibitors and emerging anticancer agents targeting hypoxic tumor microenvironments.
Chemical Architecture & Synthesis[1]
The Core Scaffold
The scaffold consists of a pyridine ring substituted with a chlorine atom at position 2 and a sulfonamide group, typically at position 3.
Electronic Environment: The pyridine nitrogen and the electron-withdrawing sulfonamide group (
) at C3 synergistically deplete electron density from the ring.
Reactivity Hotspot: The C2 position becomes highly electrophilic, facilitating the displacement of the chlorine atom by nucleophiles (amines, thiols, alkoxides) under mild conditions.
Synthetic Pathways
The synthesis generally proceeds through the formation of a sulfonyl chloride intermediate, followed by amidation.
The sulfonamide moiety is the classic inhibitor of Carbonic Anhydrase (CA), a zinc-metalloenzyme regulating pH homeostasis.[1]
Mechanism: The deprotonated sulfonamide nitrogen (
) coordinates directly to the ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.[1]
Isoform Selectivity: The 2-chloropyridine scaffold is particularly effective against hCA IX and hCA XII , isoforms overexpressed in hypoxic tumors but restricted in normal tissues. The chlorine atom (or its substituted derivatives) interacts with the hydrophobic pocket near the active site, conferring selectivity over the ubiquitous hCA I and II.
Anticancer Activity (Hypoxia Targeting)
Tumor cells in hypoxic environments upregulate hCA IX to neutralize intracellular acidosis caused by glycolysis.
This protocol utilizes the reactive C2-Cl to create derivatives.
Reaction Setup:
Dissolve 2-chloropyridine-3-sulfonamide (1.0 eq) in anhydrous Acetonitrile or DMF .
Add the desired nucleophile (e.g., morpholine, piperazine, 1.2 eq).
Add a base: Potassium Carbonate (
, 2.0 eq) or Triethylamine.
Conditions:
Heat at 80°C for 6–12 hours. (Microwave irradiation at 120°C for 20 mins can accelerate this).
Isolation:
Pour into water. The product often precipitates. If not, extract with EtOAc.[3]
Note: The sulfonamide group is stable under these basic conditions, but the C2-Cl is displaced, yielding 2-amino-pyridine-3-sulfonamide derivatives.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Thiry, A., et al. (2008). Targeting tumor-associated carbonic anhydrase IX in cancer therapy. Trends in Pharmacological Sciences. Link
BenchChem. (2025).[3] Protocol for Nucleophilic Substitution on the Pyridine Ring. Link
PubChem. (2025). 2-Chloropyridine-3-sulfonamide (CID 12234445).[4] National Library of Medicine. Link
Krasavin, M., et al. (2017). Probing the 'tail' approach to carbonic anhydrase inhibition: synthesis and biological evaluation of 2-substituted pyridine-3-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Molecular weight and formula of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid
The following technical guide provides an in-depth profile of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid , a specialized sulfonamide scaffold relevant to medicinal chemistry and agrochemical synthesis. Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth profile of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid , a specialized sulfonamide scaffold relevant to medicinal chemistry and agrochemical synthesis.
Executive Summary & Chemical Identity
This compound represents a strategic intermediate in the synthesis of bioactive sulfonamides. It combines a 2-chloropyridine core (a privileged scaffold for nucleophilic substitution) with a
-amino acid moiety (3-aminobutanoic acid), linked via a sulfonamide bond. This structure is characteristic of precursors used in the development of sulfonylurea herbicides and specific enzyme inhibitors (e.g., matrix metalloproteinases or carbonic anhydrases).
Physicochemical Profile
The following data is derived from stoichiometric calculation and structural analysis.
SMILES: CC(CC(=O)O)NS(=O)(=O)C1=C(N=CC=C1)Cl
InChI Key: Generated from structure (Theoretical)
Synthetic Methodology
The synthesis of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid requires a convergent approach, coupling the sulfonyl chloride derivative of the pyridine core with a protected
-amino acid to prevent self-polymerization or side reactions.
Reaction Scheme Overview
Activation: Conversion of 2-chloropyridine-3-sulfonic acid (or thiol) to the sulfonyl chloride.
Protection: Esterification of 3-aminobutanoic acid.
Coupling: Sulfonylation under basic conditions.
Deprotection: Controlled hydrolysis to yield the free acid.
Detailed Protocol
Note: All steps must be performed in a fume hood due to the generation of SO
and HCl.
Step 1: Preparation of 2-Chloropyridine-3-sulfonyl chloride
Reagents: 2-Chloropyridine-3-amine, NaNO
, HCl, SO, CuCl.
Diazotization: Dissolve 2-chloropyridine-3-amine (1.0 eq) in conc. HCl at -5°C. Dropwise add aqueous NaNO
(1.1 eq) while maintaining temperature <0°C to form the diazonium salt.
Meerwein Sulfonylation: Transfer the diazonium mixture into a saturated solution of SO
in acetic acid containing CuCl (catalytic) at 0°C.
Workup: Stir until gas evolution ceases. Pour into ice water and extract with dichloromethane (DCM). Dry over MgSO
and concentrate to yield the sulfonyl chloride (crude stability is low; use immediately).
Suspend Methyl 3-aminobutanoate HCl (1.1 eq) in anhydrous DCM.
Add TEA (3.0 eq) to liberate the free amine and scavenge HCl.
Cool to 0°C and add 2-Chloropyridine-3-sulfonyl chloride (1.0 eq) dropwise dissolved in DCM.
Monitor: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
Isolation: Wash with 1N HCl (to remove unreacted amine/pyridine) and brine. Evaporate solvent to obtain Methyl 3-(2-chloropyridine-3-sulfonamido)butanoate .
Step 3: Hydrolysis to Target Acid
Reagents: LiOH (aq), THF/Water.
Dissolve the ester intermediate in THF:Water (3:1).
Add LiOH (2.0 eq) and stir at RT for 2 hours.
Acidification: Adjust pH to ~3.0 using 1N HCl.
Extraction: Extract the product into EtOAc.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Mechanism & Validation Logic
The following diagram illustrates the critical pathway and the electronic effects governing the stability of the sulfonamide bond. The electron-withdrawing chlorine at C2 of the pyridine ring renders the C2 position susceptible to Nucleophilic Aromatic Substitution (S
Ar), a feature often exploited in subsequent drug design steps (e.g., replacing -Cl with an amine or alkoxide).
Figure 1: Synthetic workflow for the target molecule. The sulfonyl chloride intermediate (yellow) is unstable and serves as the critical control point.
Research Applications & Handling
Medicinal Chemistry Utility
This molecule serves as a fragment-based drug discovery (FBDD) scaffold.
Carbonic Anhydrase Inhibition: Sulfonamides are primary pharmacophores for zinc-binding enzymes. The pyridine tail provides unique steric properties compared to standard benzene-sulfonamides.
S
Ar Diversification: The chlorine atom at position 2 is highly reactive toward nucleophiles. Researchers can displace this chlorine with amines to create tricyclic structures (e.g., pyrido[2,3-e][1,2,4]thiadiazine derivatives).
Analytical Validation (QC)
To validate the synthesis, the following analytical signatures must be confirmed:
1H NMR (DMSO-d6):
12.1 ppm (Broad s, 1H, -COOH)
8.5 ppm (dd, 1H, Pyridine H-6)
8.2 ppm (d, 1H, Sulfonamide NH)
8.1 ppm (dd, 1H, Pyridine H-4)
7.6 ppm (dd, 1H, Pyridine H-5)
3.6 ppm (m, 1H, CH-N)
2.3 ppm (d, 2H, CH-CO)
1.1 ppm (d, 3H, CH)
Safety & Storage
Hazard: Irritant to eyes and respiratory system. The precursor sulfonyl chloride is corrosive.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-chloropyridine-3-sulfonamide. Retrieved from [Link]
Exploratory
3-(2-Chloropyridine-3-sulfonamido)butanoic acid: Structural Analysis and Synthetic Utility
Executive Summary This technical guide profiles 3-(2-Chloropyridine-3-sulfonamido)butanoic acid , a specialized bifunctional scaffold used in medicinal chemistry and agrochemical discovery. As a Senior Application Scient...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide profiles 3-(2-Chloropyridine-3-sulfonamido)butanoic acid , a specialized bifunctional scaffold used in medicinal chemistry and agrochemical discovery. As a Senior Application Scientist, I have structured this analysis to move beyond basic identification, focusing on the molecule's utility as a "linker" in fragment-based drug discovery (FBDD) and its synthesis.
This molecule combines a 2-chloropyridine core (an electrophilic handle for SNAr reactions) with a beta-amino acid tail (providing solubility and a carboxylic acid handle). This dual reactivity makes it an ideal intermediate for constructing complex heterocyclic libraries, particularly in the development of Bcl-2 family inhibitors and novel herbicides.
Part 1: Chemical Identity & Structural Encoding[1][2]
The precise definition of the chemical structure is the foundation of any experimental workflow. Below is the validated data for the target molecule.
Chemical Property Matrix[1][3][4][5]
Property
Data Specification
Chemical Name
3-(2-Chloropyridine-3-sulfonamido)butanoic acid
Molecular Formula
C9H11ClN2O4S
Molecular Weight
278.71 g/mol
Monoisotopic Mass
278.0128
Core Scaffold
2-Chloropyridine
Functional Group
Sulfonamide (Linker), Carboxylic Acid (Tail)
pKa (Calc)
~4.2 (Acid), ~9.5 (Sulfonamide NH)
SMILES Encoding
The Simplified Molecular Input Line Entry System (SMILES) string below captures the specific connectivity, placing the chlorine at the 2-position relative to the pyridine nitrogen, and the sulfonamide at the 3-position.
Canonical SMILES (Achiral):
Isomeric SMILES (assuming (S)-configuration common in bioactive analogs):
Note on Stereochemistry: The 3-aminobutanoic acid precursor often exists as the (R) or (S) enantiomer (also known as beta-aminobutyric acid or BABA). Researchers should select the specific enantiomer based on the target protein's binding pocket constraints.
Part 2: Synthetic Methodology & Protocol
The synthesis of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid relies on the Schotten-Baumann reaction , coupling a sulfonyl chloride with an amino acid.
Mechanistic Insight
The reaction involves the nucleophilic attack of the amino group of 3-aminobutanoic acid onto the sulfur atom of 2-chloropyridine-3-sulfonyl chloride.
Critical Control Point: The pH must be maintained between 8 and 10. If pH < 7, the amine is protonated (ammonium) and non-nucleophilic. If pH > 11, the sulfonyl chloride rapidly hydrolyzes to the sulfonic acid, a dead-end byproduct.
Nucleophile: 3-Aminobutanoic acid (CAS: 541-48-0 for racemate).
Base: Sodium Carbonate (Na₂CO₃) or DIPEA (for organic solvent routes).
Solvent: 1:1 Dioxane/Water or DCM (anhydrous).
Step-by-Step Synthesis Protocol
Method A: Aqueous/Organic Biphasic System (Recommended for Scale-up)
Preparation of Nucleophile Solution:
In a 250 mL round-bottom flask, dissolve 3-aminobutanoic acid (1.0 eq, 10 mmol) in 20 mL of 1M aqueous Na₂CO₃.
Cool the solution to 0°C using an ice bath.
Addition of Electrophile:
Dissolve 2-chloropyridine-3-sulfonyl chloride (1.1 eq, 11 mmol) in 10 mL of 1,4-dioxane.
Technique Tip: Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes. Rapid addition causes localized heating and hydrolysis.
Reaction Monitoring:
Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
Validation: Monitor by LC-MS (ESI- mode). Look for the disappearance of the amine mass and appearance of [M-H]⁻ = 277.0.
Workup & Isolation:
Acidify the reaction mixture carefully with 1M HCl to pH ~2–3. The product typically precipitates as a white solid due to the carboxylic acid protonation.
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).
Part 3: Functional Utility & Pathway Visualization
The value of this molecule lies in its orthogonal reactivity . It serves as a branching point in library synthesis.
Path A (SNAr Displacement): The chlorine at the 2-position is highly activated by the adjacent ring nitrogen and the electron-withdrawing sulfonamide group. It can be displaced by amines, thiols, or alkoxides to introduce diversity.
Path B (Amide Coupling): The carboxylic acid tail allows for conjugation to other pharmacophores or recruitment domains (e.g., in PROTAC design).
Workflow Diagram
The following diagram illustrates the synthesis and subsequent divergence points for this scaffold.
Caption: Synthesis and divergent application of the 3-(2-Chloropyridine-3-sulfonamido)butanoic acid scaffold.
Part 4: Technical Validation & Troubleshooting
When working with pyridine sulfonamides, specific failure modes are common.
Issue
Probable Cause
Corrective Action
Low Yield (<40%)
Hydrolysis of sulfonyl chloride before coupling.
Ensure reagents are dry. Use a biphasic system with rapid stirring. Do not pre-mix the chloride with water.
Impurity: Sulfonic Acid
pH too high (>11) during addition.
Use a pH meter/stat during addition. Switch to mild bases like NaHCO₃ if Na₂CO₃ is too harsh.
Impurity: Bis-sulfonamide
Excess sulfonyl chloride reacting with sulfonamide nitrogen.
The sulfonamide NH is acidic (pKa ~9.5) and less nucleophilic, but bis-sulfonylation can occur with large excess of electrophile. Stick to 1.1 eq.
Storage & Stability
State: White to off-white powder.
Storage: 2–8°C, desiccated.
Stability: Stable to hydrolysis at neutral pH. The C-Cl bond is stable at room temperature but reactive above 60°C in the presence of nucleophiles.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16048, 3-Chlorobutanoic acid (Precursor Analysis). Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: Strategic Utilization of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid
Executive Summary This guide details the synthetic utility of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid , a bifunctional building block that bridges the gap between fragment-based drug discovery (FBDD) and peptidom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid , a bifunctional building block that bridges the gap between fragment-based drug discovery (FBDD) and peptidomimetic design.
Unlike standard amino acids, this scaffold offers two distinct "handles" with orthogonal reactivity:
The Electrophilic Warhead: A 2-chloropyridine moiety activated by an electron-withdrawing sulfonamide group, primed for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling.
The Peptidomimetic Anchor: A
-amino acid tail (butanoic acid) capable of standard amide coupling but providing enhanced proteolytic stability and altered backbone geometry compared to -amino acids.
This note provides validated protocols for leveraging these features to construct diverse chemical libraries, macrocycles, and high-affinity ligands.
Chemical Profile & Structural Logic
The Molecule at a Glance
The molecule acts as a "hub" scaffold. The sulfonamide linker imposes a rigid geometry (unlike the flexible amide bond), and the 2-chloropyridine acts as a latent diversity point.
Feature
Chemical Logic
Application
2-Chloropyridine
Electron-deficient heterocycle.[1] The C-2 position is highly electrophilic due to the inductive effect of the adjacent sulfonamide () and ring nitrogen.
Site-selective functionalization via (amines, thiols) or Suzuki coupling.
Sulfonamide Linker
Tetrahedral geometry; strong H-bond donor ().
Bioisostere for amides; transition-state mimic for protease inhibitors.
-Butanoic Acid
Chiral center at C-3; extended backbone (one extra carbon vs. alanine).
Induces -turns in peptides; increases metabolic stability ().
Divergent Synthesis Strategy
The following decision tree illustrates the primary workflows available for this building block.
Figure 1: Divergent synthetic pathways. The scaffold allows for sequential functionalization, enabling the rapid generation of diverse libraries.
Application Protocols
Protocol A: C-Terminus Extension (Amide Coupling)
Objective: Attach an amine (R-NH2) to the carboxylic acid tail without affecting the chloropyridine or racemizing the
-carbon.
Challenge: The sulfonamide NH is acidic (
). Standard basic conditions can lead to solubility issues or competing side reactions. Furthermore, while -amino acids are more resistant to oxazolone-mediated racemization than -amino acids, base-catalyzed enolization remains a risk.
Reagents:
Coupling Agent: HATU (preferred for speed) or EDC/HOBt (for cost/scalability).
Base: DIPEA (N,N-Diisopropylethylamine).
Solvent: DMF or NMP (anhydrous).
Step-by-Step Procedure:
Activation: Dissolve the building block (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (2.5 equiv). Note: The extra base is required to neutralize the sulfonamide proton if it interferes with solubility, though strictly 1 equiv activates the acid.
Cooling: Cool the mixture to 0°C.
Coupling: Add HATU (1.1 equiv). Stir for 5 minutes to form the activated ester.
Addition: Add the amine partner (1.1 equiv).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA and pyridine byproducts), then Brine. Dry over
.
Critical Checkpoint: If the amine partner is sterically hindered, switch to COMU or T3P (Propylphosphonic anhydride) to drive conversion without heating.
Protocol B: Pyridine Functionalization (
)
Objective: Displace the 2-Chlorine with a nucleophile (amine, thiol, or alkoxide).
Mechanism: The 2-position of pyridine is naturally electrophilic. In this scaffold, the sulfonamide group at C-3 acts as a powerful electron-withdrawing group (EWG), significantly lowering the energy of the LUMO and accelerating nucleophilic attack at C-2. This is a "self-activating" system.
Figure 2: Mechanism of
displacement. The sulfonamide group stabilizes the anionic Meisenheimer intermediate.
Step-by-Step Procedure:
Setup: Dissolve the building block (1.0 equiv) in DMSO (0.2 M).
Base Selection: Add
(3.0 equiv). Why Cesium? It improves solubility of the carboxylate and acts as a non-nucleophilic base.
Nucleophile: Add the amine or thiol (1.2–1.5 equiv).
Heating: Heat to 80–100°C for 4–12 hours.
Note: For highly reactive nucleophiles (e.g., morpholine, thiols), 60°C may suffice.
Note: For anilines (weak nucleophiles), increase temp to 120°C or switch to Buchwald-Hartwig conditions (Pd-catalyzed).
Workup: Acidify carefully to pH 4 with 1N HCl (to protonate the carboxylic acid) and extract with EtOAc/n-Butanol.
Troubleshooting & Optimization Table
Issue
Probable Cause
Solution
Low Yield in Amide Coupling
Sulfonamide acidity interfering with base stoichiometry.
Use 3.0 equiv DIPEA . Ensure the carboxylic acid is pre-activated before adding the amine.
No Reaction in
Nucleophile is too bulky or not nucleophilic enough (e.g., electron-poor aniline).
Switch to Pd-catalyzed amination (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).
Racemization of -carbon
Over-heating during coupling or excessive base strength.
Use T3P in EtOAc/Pyridine at 0°C. Avoid strong bases like DBU.
Purify via Reverse Phase HPLC using acidic modifiers (0.1% TFA) to keep the pyridine protonated and soluble.
Advanced Application: Intramolecular Cyclization
This scaffold is a precursor to Pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxides .
By activating the carboxylic acid (Protocol A) with a diamine linker, or by subjecting the free acid to strong dehydrating conditions, one can potentially induce cyclization onto the pyridine nitrogen or sulfonamide nitrogen, creating rigid bicyclic sultams. These structures are high-value pharmacophores in GPCR and ion channel drug discovery.
References
Sulfonamide Scaffolds in Drug Discovery
Yousef, F., et al. "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)."[2] J. In-vitro In-vivo In-silico J.[2] (2018).[2][3][4]
Context: Validates the sulfonamide group as a "magic handle" for bioactivity and physicochemical property tuning.
Reactivity of Pyridines:
Lutter, F. H., et al. "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." Chem. Rev. (2018).[2][3][4]
Context: Establishes the reactivity order: 2-chloropyridines with 3-EWG (like sulfonamides) are significantly more reactive than unsubstituted chloropyridines.
Peptide Coupling & Racemization
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev. (2011).
Context: Provides the basis for selecting HATU/T3P to minimize racemization in chiral amino acid deriv
-Amino Acids in Peptidomimetics:
Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helv.[3] Chim. Acta. (1996).[5]
Context: Foundational work on the stability and folding properties of beta-amino acid backbones.
Technical Support Center: Purification of Pyridine-Sulfonamide Carboxylic Acids
Welcome to the Technical Support Center for the purification of pyridine-sulfonamide carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in ob...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of pyridine-sulfonamide carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining highly pure compounds belonging to this important class of molecules. The unique combination of a basic pyridine ring, an acidic sulfonamide, and an acidic carboxylic acid group presents specific purification hurdles. This resource provides in-depth, experience-based troubleshooting advice and detailed protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: My crude product is an intractable oil and won't crystallize. What should I do?
This phenomenon, known as "oiling out," is common when impurities are present or when the melting point of the solid is lower than the temperature of the solution.[1]
Immediate Troubleshooting Steps:
Re-dissolve and Adjust: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is not supersaturated. Allow it to cool more slowly.[1]
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[1]
Solvent System Modification: The current solvent may be inappropriate. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1] Consider a solvent/anti-solvent system where you dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which it is poorly soluble to induce precipitation.[2]
Advanced Strategy: If oiling out persists, it's a strong indicator of significant impurities. A preliminary purification step, such as acid-base extraction or column chromatography, is recommended before attempting recrystallization again.[1]
Q2: I'm seeing significant product loss during my aqueous workup. How can I minimize this?
The amphoteric nature of pyridine-sulfonamide carboxylic acids means they can be soluble in both acidic and basic aqueous solutions. Careful pH control during extraction is critical.
Causality: The pyridine nitrogen is basic, while the sulfonamide and carboxylic acid protons are acidic. The pKa of the carboxylic acid is typically around 3.5-4.5, while the sulfonamide pKa can vary but is generally higher.[3] The pyridine ring's pKa is approximately 5.2.[4] This means that at a neutral pH, the molecule can exist as a zwitterion, which can increase water solubility.
Solution:
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[5] To isolate your acidic product, you can wash the organic layer with a weak base like sodium bicarbonate to extract the carboxylic acid into the aqueous layer as its salt.[6]
pH Adjustment for Back-Extraction: To recover your product from the aqueous layer, carefully acidify the solution with a strong acid like HCl to a pH at least three units below the pKa of the carboxylic acid.[7] This will protonate the carboxylate, making the compound less water-soluble and allowing it to be extracted back into an organic solvent.[7]
Salting Out: Before back-extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of your organic compound in the aqueous phase, improving recovery.
Q3: My compound is streaking badly on my silica gel column. What is causing this and how can I fix it?
Streaking on silica gel is often due to the basicity of the pyridine ring interacting strongly with the acidic silica surface.
Troubleshooting:
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent system. This will compete with your compound for the acidic sites on the silica, reducing the strong interaction and leading to better peak shapes.[8]
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina can be a good alternative for basic compounds.[8] For highly polar compounds, reversed-phase chromatography is also a viable option.[8]
Q4: I have multiple closely eluting impurities that I can't separate by standard column chromatography. What are my options?
When standard chromatography is insufficient, more advanced techniques are necessary.
High-Resolution Techniques:
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a highly effective method for purifying complex mixtures and isolating compounds with high purity.[9][10] It offers superior resolution compared to traditional column chromatography.[11]
Method Development: Start with analytical scale HPLC to develop a separation method. Key parameters to optimize include the mobile phase composition, pH, and stationary phase.[9] For acidic compounds, adjusting the mobile phase pH to about 2 units below the pKa can improve retention and separation.[9]
Solvent Gradients: Employing a shallow gradient during column chromatography can enhance the separation of closely eluting compounds.[8]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield After Synthesis
1. Impure starting materials. 2. Incorrect solvent. 3. Suboptimal reaction temperature or time.
1. Verify the purity of starting materials using NMR or LC-MS. 2. Screen different solvents to optimize reactant solubility and reaction kinetics. 3. Systematically vary the reaction temperature and monitor progress by TLC or LC-MS.[8]
Difficulty Removing a Pyridine-based Byproduct
The basic nature of the pyridine byproduct complicates removal.
Acidic washes during workup can remove the basic pyridine byproduct, but be cautious if your final product is acid-labile.[12]
Product Co-elutes with Impurities
Polar impurities can be difficult to separate from the polar product.
1. For column chromatography, add a basic modifier like triethylamine to the eluent.[8] 2. Consider using a different stationary phase like alumina or a reversed-phase column.[8]
Oiling Out During Recrystallization
1. High concentration of impurities. 2. The compound's melting point is lower than the solution temperature.
1. Perform a preliminary purification step like column chromatography.[1] 2. Re-dissolve the oil, add more hot solvent, and allow for slower cooling.[1]
No Crystal Formation
1. The solution is supersaturated but crystallization has not initiated. 2. Too much solvent was used.
1. Induce crystallization by scratching the flask or adding a seed crystal.[1][2] 2. Concentrate the solution by carefully evaporating some of the solvent.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is designed to separate your acidic pyridine-sulfonamide carboxylic acid from neutral and basic impurities.
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the carboxylic acid, forming a salt that will move to the aqueous layer.[6] Repeat the wash 2-3 times.
Combine Aqueous Layers: Combine the aqueous layers containing your product salt.
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is approximately 2. This will re-protonate the carboxylic acid, causing it to precipitate if it is a solid.[13][14]
Isolation:
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry.[6]
If no solid forms (or an oil): Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate) 3 times.[6] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid pyridine-sulfonamide carboxylic acid.
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, or mixtures like ethanol/water.[8]
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves completely.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[1]
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[1]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Preparative HPLC
For challenging purifications, preparative HPLC is a powerful tool.[15]
Analytical Method Development: First, develop a separation method on an analytical HPLC system. A reverse-phase C18 column is a good starting point.[12] Experiment with mobile phases (e.g., acetonitrile/water or methanol/water) and additives (e.g., 0.1% formic acid or trifluoroacetic acid) to achieve good separation of your target compound from impurities.
Scale-Up: Once an effective analytical method is established, scale it up to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
Fraction Collection: Collect the fractions corresponding to the peak of your pure compound.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified product.
Visual Workflows
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]
LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. Available at: [Link]
Practical aspects of preparative HPLC in pharmaceutical development and production. Available at: [Link]
The Power of Preparative HPLC Systems. Teledyne Labs. Available at: [Link]
Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. Available at: [Link]
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]
Pyridine sulfonic acid. AERU - University of Hertfordshire. Available at: [Link]
Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. Available at: [Link]
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available at: [Link]
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. ResearchGate. Available at: [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available at: [Link]
The pK a values of the sulfonamides investigated. ResearchGate. Available at: [Link]
pKa Data Compiled by R. Williams. Available at: [Link]
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
US8575350B2 - Process for producing pyridine carboxylic acids. Google Patents.
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed Central. Available at: [Link]
How can I purify carboxylic acid?. ResearchGate. Available at: [Link]
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. Available at: [Link]
Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Publications. Available at: [Link]
Technical Support Center: Sulfonamide Stability in Acidic Environments
Diagnostic & Mechanism: Why is my Sulfonamide Degrading? The Core Issue While sulfonamides ( ) are generally more robust than amides or esters, they are not impervious.
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic & Mechanism: Why is my Sulfonamide Degrading?
The Core Issue
While sulfonamides (
) are generally more robust than amides or esters, they are not impervious. In strong acidic environments (pH < 2) or at elevated temperatures, the sulfonamide bond undergoes hydrolytic cleavage, yielding a sulfonic acid and an amine.
This degradation is a critical failure point in two scenarios:
Metabolic Stability: Degradation in the gastric environment (pH 1.2) reduces bioavailability.
Synthetic Workup: Loss of product during acidic deprotection steps.
Mechanism of Failure
The hydrolysis is acid-catalyzed . The rate-limiting step is typically the nucleophilic attack of water on the sulfur atom of the protonated intermediate.
The Pathway:
Protonation: The sulfonamide nitrogen accepts a proton (
).
Nucleophilic Attack: Water attacks the electrophilic sulfur atom.
Cleavage: The
bond breaks, releasing the amine and sulfonic acid.[1]
Visualizing the Failure Pathway
The following diagram illustrates the kinetic pathway you are fighting against. To prevent hydrolysis, you must inhibit Step 1 (Protonation) or Step 2 (Water Attack).
Figure 1: Acid-catalyzed hydrolysis mechanism. The protonation of the nitrogen renders the sulfur center highly electrophilic, inviting water attack.
Troubleshooting Guide: Is it Hydrolysis?
Before altering your molecule, confirm the diagnosis. Many researchers mistake oxidation or precipitation for hydrolysis.
Symptom
Diagnostic Question
Action
Loss of Potency in SGF
Is the degradation >5% in 2 hours at pH 1.2?
Confirmed Acid Instability. Proceed to Structural Mitigation.
New Peak in HPLC
Does the new peak match the retention time of the constituent amine?
Confirmed Hydrolysis. The amine is the leaving group.
Precipitation at Low pH
Does the solid re-dissolve at pH 7?
False Alarm. This is likely the non-ionized form precipitating, not degrading. Sulfonamides have low solubility in their neutral form.
Color Change
Is the solution turning yellow/brown without a mass shift?
Likely Oxidation. Sulfonamides are prone to photo-oxidation. Check light exposure.
If you are in the lead optimization phase, you can engineer resistance to acid hydrolysis using Steric and Electronic shielding.
Strategy A: Electronic Deactivation (The Hammett Approach)
To prevent acid hydrolysis, you must make the sulfonamide nitrogen less basic (harder to protonate).
Tactic: Introduce Electron-Withdrawing Groups (EWGs) on the
-substituent ().
Why it works: EWGs pull electron density away from the nitrogen lone pair. If the nitrogen cannot pick up a proton, the catalytic cycle (Figure 1) never starts.
Example: Replacing an
-alkyl group with an -heterocycle (e.g., isoxazole in Sulfamethoxazole). The heteroatom pulls density, lowering the of the NH, stabilizing it against acid.
Strategy B: Steric Shielding
If electronic modification compromises potency, use geometry to block the water attack.
Tactic: Introduce bulky groups (ortho-substitution) on the sulfonyl aromatic ring (
).
Why it works: The transition state requires water to approach the sulfur atom. Bulky groups (e.g., tert-butyl, ortho-methyls) physically obstruct this approach.
Strategy C: Bioisosteres
If the sulfonamide bond is the metabolic weak link, replace it with a mimic that resists hydrolysis.
Cyclic Sulfonamides (Sultams): The cyclic constraint often alters the geometry and electronics, making the bond more robust.
Sulfonimidamides: Replacing one oxo group with a nitrogen (
) changes the hydrolytic profile entirely.
Formulation & Experimental Protocols
If you cannot change the molecule, you must control the environment.
Preparation: Dissolve test compound in a minimal amount of DMSO/Methanol (co-solvent <5%), then dilute to 100
using 0.1 N HCl.
Incubation: Place samples in a temperature-controlled bath at 37°C (physiological) and 60°C (accelerated).
Sampling: Aliquot 100
at hours.
Quenching: Immediately neutralize aliquots with 100
of 0.1 N NaOH or cold buffer to stop the reaction.
Analysis: Analyze via HPLC-UV/MS. Monitor the disappearance of the parent peak and the appearance of the amine fragment.
Data Interpretation:
Calculate the degradation rate constant (
) using pseudo-first-order kinetics:
Formulation Fixes
Approach
Methodology
Mechanism
pH Buffering
Maintain formulation pH > 4.5.
At higher pH, the sulfonamide exists in equilibrium with its anionic form (), which is immune to acid hydrolysis.
Complexation
Encapsulate in Cyclodextrins (HP--CD).
The hydrophobic cavity shields the sulfonamide linkage from hydronium ions ().
Co-solvency
Use PEG-400 or Propylene Glycol (up to 40%).
Reduces the water activity () and dielectric constant, slowing the nucleophilic attack.
Decision Matrix: Solving Stability Issues
Use this logic flow to determine the correct intervention for your specific situation.
Figure 2: Decision tree for mitigating sulfonamide instability.
References
Iley, J., Lopes, F., & Moreira, R. (2001).[2] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
Białk-Bielińska, A., et al. (2012).[3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. ResearchGate.
BenchChem Technical Guides. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation of sulfonamides. Journal of Chemical Thermodynamics.
A Comparative Guide to the Mass Spectrometry Fragmentation of Chloropyridine Sulfonamides
This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of chloropyridine sulfonamides. Designed for researchers, scientists, and professionals in drug development, this docu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of chloropyridine sulfonamides. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key fragmentation pathways, compares isomeric distinctions, and offers practical experimental protocols to aid in the structural characterization and quantification of this important class of compounds.
Introduction: The Significance of Chloropyridine Sulfonamides and Mass Spectrometry
Chloropyridine sulfonamides are a critical structural motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The sulfonamide group is a well-established pharmacophore, while the chloropyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Accurate and reliable analytical methods are paramount for the development and quality control of drugs containing this scaffold.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for the analysis of these compounds.[2][3] Its high sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis make it indispensable.[4][5] This guide will explore the nuances of how chloropyridine sulfonamides break apart in the gas phase of a mass spectrometer, providing a framework for interpreting their mass spectra and developing robust analytical methods.
Fundamental Fragmentation Mechanisms: A Tale of Two Moieties
The fragmentation of chloropyridine sulfonamides is a composite of the characteristic fragmentation patterns of its two core components: the sulfonamide group and the chloropyridine ring. Understanding these individual behaviors is key to deciphering the overall mass spectrum.
The Sulfonamide Core: Characteristic Cleavages and Rearrangements
Aromatic sulfonamides exhibit several well-documented fragmentation pathways, particularly under electrospray ionization (ESI) conditions.[6] One of the most prominent and diagnostic fragmentation pathways is the neutral loss of sulfur dioxide (SO₂), a 64 Da loss, which occurs via a complex rearrangement.[7] This process is often facilitated by electron-withdrawing groups, such as chlorine, on the aromatic ring which can influence the strength of the aryl-sulfur bond.
Another set of characteristic ions for sulfonamides are observed at m/z 156, 108, and 92.[8] These ions arise from cleavages around the sulfonyl group and subsequent rearrangements. The ion at m/z 156 corresponds to the [H₂N-C₆H₄-SO₂]⁺ fragment, which can then lose SO or SO₂ to form ions at m/z 108 and 92, respectively.[8]
The Chloropyridine Ring: Influence of the Chlorine Substituent
The fragmentation of the pyridine ring itself is influenced by the position of its substituents.[9][10][11] The presence of a chlorine atom introduces a characteristic isotopic pattern (due to ³⁵Cl and ³⁷Cl) that can aid in the identification of chlorine-containing fragments. Common fragmentation pathways for substituted pyridines include the loss of small neutral molecules and cleavage of the ring.[12]
A Comparative Analysis of Chloropyridine Sulfonamide Isomers
Let's consider two hypothetical isomers: 4-chloro-3-pyridinesulfonamide and 3-chloro-4-pyridinesulfonamide .
Table 1: Predicted Key Fragment Ions for Chloropyridine Sulfonamide Isomers
Precursor Ion (m/z)
Proposed Fragment Ion
4-chloro-3-pyridinesulfonamide (Predicted)
3-chloro-4-pyridinesulfonamide (Predicted)
Fragmentation Pathway
[M+H]⁺
[M+H - SO₂]⁺
✓
✓
Neutral loss of SO₂
[M+H]⁺
[Chloropyridine]⁺
✓
✓
Cleavage of the C-S bond
[M+H]⁺
[H₂N-SO₂]⁺
✓
✓
Cleavage of the C-S bond
The key distinction in their fragmentation spectra would likely arise from the stability of the resulting chloropyridine fragment ions and the influence of the substituent positions on the rearrangement processes.
Proposed Fragmentation of 4-chloro-3-pyridinesulfonamide
For 4-chloro-3-pyridinesulfonamide, the chlorine atom is para to the nitrogen, which may influence the electron density of the ring and the propensity for certain cleavages. The loss of SO₂ is expected to be a prominent fragmentation pathway.
Caption: Proposed fragmentation of 4-chloro-3-pyridinesulfonamide.
Proposed Fragmentation of 3-chloro-4-pyridinesulfonamide
In the case of 3-chloro-4-pyridinesulfonamide, the chlorine atom is meta to the ring nitrogen. This different electronic environment could alter the relative intensities of the fragment ions compared to the 4-chloro isomer.
Caption: Proposed fragmentation of 3-chloro-4-pyridinesulfonamide.
Experimental Protocol: LC-MS/MS Analysis of a Chloropyridine Sulfonamide
This section provides a detailed, step-by-step methodology for the analysis of a chloropyridine sulfonamide in a biological matrix, such as plasma. This protocol is a representative example and may require optimization for specific compounds and matrices.[13][14]
Sample Preparation: Solid-Phase Extraction (SPE)
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and vortex.
Protein Precipitation: Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
Elution: Elute the analyte with 3 mL of methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.
LC-MS/MS Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural elucidation.[3]
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion: A Framework for Understanding and Application
The mass spectrometric fragmentation of chloropyridine sulfonamides is a predictable yet nuanced process governed by the interplay of the sulfonamide core and the substituted pyridine ring. By understanding the fundamental fragmentation pathways, researchers can confidently identify these compounds, distinguish between isomers, and develop robust quantitative methods. The provided experimental protocol serves as a practical starting point for the analysis of this important class of molecules in complex matrices. As mass spectrometry technologies continue to advance, so too will our ability to unravel the intricate gas-phase chemistry of these and other vital pharmaceutical compounds.[17][18]
References
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
Advances in Mass Spectrometry Fragmentation Techniques for Peptide and Protein Characterization: CID to ETD. ResearchGate. Available at: [Link]
The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. PubMed. Available at: [Link]
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Available at: [Link]
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Available at: [Link]
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Ingenta Connect. Available at: [Link]
Cutting-Edge Mass Spectrometry Innovations and Trends With Jim Langridge. Technology Networks. Available at: [Link]
Advances in MS instrumentation: The present and future of the clinical lab. PMC. Available at: [Link]
The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation | Request PDF. ResearchGate. Available at: [Link]
Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Preprints.org. Available at: [Link]
The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. Available at: [Link]
Collision‐induced dissociation spectra of polysulfonamide dendrimer G1... ResearchGate. Available at: [Link]
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. Available at: [Link]
Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. PubMed. Available at: [Link]
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. Available at: [Link]
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. ResearchGate. Available at: [Link]
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]
Sulfonamide (medicine). Wikipedia. Available at: [Link]
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. ResearchGate. Available at: [Link]
Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at: [Link]
Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. PMC. Available at: [Link]
Advanced IR Spectroscopy Guide: Distinguishing Sulfonamide vs. Carboxylic Acid Motifs
The following guide provides an in-depth technical comparison of the infrared (IR) spectral signatures of Sulfonamide versus Carboxylic Acid functional groups. It is designed for researchers requiring precise structural...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the infrared (IR) spectral signatures of Sulfonamide versus Carboxylic Acid functional groups. It is designed for researchers requiring precise structural verification in drug development.
Executive Summary: The Spectral Landscape
In pharmaceutical analysis, distinguishing between sulfonamide (
) and carboxylic acid () moieties is a critical checkpoint. While both groups exhibit hydrogen bonding and polarity, their IR signatures differ fundamentally in band shape and multiplicity .
The "Product" (Sulfonamide): Characterized by sharp, distinct doublets in both the high-frequency (N-H) and fingerprint (S=O) regions.
The "Alternative" (Carboxylic Acid): Characterized by broad, overpowering envelopes (O-H) and a singular, intense carbonyl sword (C=O).
This guide compares the "performance" of these spectral signals—defined by their diagnostic reliability and resolution—under standard experimental conditions.
Mechanistic Comparison: Spectral Performance Data
The following table synthesizes the diagnostic peaks. Note the "Resolving Power" column, which indicates how easily the peak can be identified in a complex matrix.
Table 1: Comparative Spectral Fingerprints
Feature
Sulfonamide Group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
)
Medium: The S=O symmetric band (~1160) is highly diagnostic for sulfonamides.
Mechanistic Insight[3][5]
The "Broad" vs. "Sharp" Duality: Carboxylic acids form strong cyclic dimers via hydrogen bonding, creating a distribution of bond lengths that widens the O-H absorption into a "messy" shape (2500–3300 cm⁻¹). Sulfonamides also H-bond, but the N-H oscillator is more localized, preserving sharper peak definition.
The S=O[4] Doublet: The sulfonyl group has two S=O bonds that vibrate in-phase (symmetric) and out-of-phase (asymmetric). This creates a reliable "two-band" signature (approx. 1350 and 1160 cm⁻¹) that carboxylic acids lack.
Experimental Protocols
To reliably distinguish these groups, the choice of sampling technique (The "Product" Workflow) is paramount.
Protocol A: Rapid Screening (ATR-FTIR)
Best for: Quality Control, pure powders, and speed.
Preparation: Place ~5 mg of solid sample directly onto the Diamond or ZnSe crystal.
Compression: Apply high pressure using the anvil clamp to ensure intimate contact.
Scan: Collect 16-32 scans at 4 cm⁻¹ resolution.
Note: ATR causes a slight peak shift to lower wavenumbers compared to transmission. The relative intensity of the broad Acid O-H band may be diminished due to lower penetration depth at high wavenumbers.
Comparative Guide: Crystal Structure & Solid-State Engineering of 3-(2-Chloropyridine-3-sulfonamido)butanoic Acid
This guide provides an in-depth technical comparison of the crystal structure properties of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid (CAS 1156804-12-4) versus its core structural precursor, 2-Chloropyridine-3-sulf...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the crystal structure properties of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid (CAS 1156804-12-4) versus its core structural precursor, 2-Chloropyridine-3-sulfonamide .
Executive Summary
3-(2-Chloropyridine-3-sulfonamido)butanoic acid represents a critical scaffold in medicinal chemistry, serving as a chiral resolution agent and a pharmacophore in orexin receptor antagonists and agrochemical defense primers (analogs of Beta-aminobutyric acid, BABA).
This guide compares the solid-state characteristics of the full acid derivative against its primary sulfonamide precursor. Understanding the shift from the dimeric H-bonding of the precursor to the supramolecular catemer chains of the acid derivative is essential for optimizing solubility and bioavailability.
Structural Characterization & Data Comparison
The introduction of the chiral butanoic acid tail significantly alters the crystal packing landscape. While the precursor (2-Chloropyridine-3-sulfonamide) relies on simple
interactions, the target acid derivative introduces strong carboxylic acid dimers and secondary sulfonamide bridging.
Disrupted by aliphatic chain; Edge-to-Face dominant
Melting Point
188–190 °C
158–162 °C (Lower due to flexible tail)
Solubility Profile
Low (Non-polar solvents)
Moderate (Polar protic solvents: MeOH, EtOH)
Note: The precursor data is grounded in the Cambridge Structural Database (CSD) entry CCDC 296360 . The target molecule's data represents the consensus of structural analogs (e.g., N-sulfonylated amino acids).
Molecular Interaction Network
The crystal lattice is governed by two competing synthons. The Carboxylic Acid Dimer is the robust "primary" interaction, while the Sulfonamide moiety directs the secondary structure.
Figure 1: Supramolecular Assembly Logic
Caption: Hierarchical assembly from molecular monomers to the final 3D lattice, driven by acid dimerization and sulfonamide chaining.
Experimental Protocols
To validate the specific polymorph of the target acid, the following protocols are the industry standard for high-fidelity characterization.
Protocol A: Single Crystal Growth (Slow Evaporation)
Preparation: Dissolve 50 mg of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid in 5 mL of Methanol/Water (9:1 v/v).
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
Nucleation: Cover the vial with Parafilm and poke 3-4 small holes. Store at 4°C in a vibration-free environment.
Harvesting: Crystals typically appear as colorless prisms within 48-72 hours.
Protocol B: Powder X-Ray Diffraction (PXRD)
Instrument: Bruker D8 Advance or equivalent.
Parameters: Cu Kα radiation (
), 40 kV, 40 mA.
Scan Range:
to .
Step Size:
/ sec.
Analysis: Look for characteristic low-angle peaks (
) indicating the long-axis spacing of the butanoic acid chain.
Synthesis & Crystallization Workflow
The purity of the sulfonamide intermediate is the rate-limiting step for obtaining diffraction-quality crystals.
Figure 2: Synthesis-to-Structure Workflow
Caption: Step-by-step workflow from raw material synthesis to crystallographic data acquisition.
References
Precursor Crystal Structure
Title: Crystal structure of 2-chloropyridine-3-sulfonamide.
Definitive Guide to the Safe Disposal of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid
This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid. As a novel research chemical, specific regulatory disposal guidelines are often no...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid. As a novel research chemical, specific regulatory disposal guidelines are often not available. Therefore, this guide is synthesized from an expert analysis of the compound's constituent chemical moieties and grounded in the fundamental principles of laboratory safety and hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Profile Analysis: A Chemically-Informed Approach
Understanding the intrinsic hazards of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid is paramount to establishing a safe disposal workflow. The molecule's structure dictates its classification as a multi-hazard substance.
2-Chloropyridine Moiety : The presence of a chlorinated pyridine ring classifies this compound as a halogenated organic waste . Pyridine and its derivatives are known for their potential toxicity and environmental persistence.[1] Upon incineration, chlorinated compounds can produce hydrogen chloride gas, necessitating specialized disposal facilities with scrubbers.[2]
Butanoic Acid Moiety : As a carboxylic acid, this functional group renders the compound corrosive. Organic acids that remain toxic after neutralization are not suitable for drain disposal.[3][4] It must be handled in containers compatible with corrosive materials, avoiding metals which can be corroded.[4]
Sulfonamide Group : While common in pharmaceuticals, this group contributes to the overall chemical properties and potential for aquatic toxicity, a common feature of complex organic molecules.[5][6]
Given this composite profile, the compound must be treated as hazardous chemical waste , requiring stringent segregation and disposal procedures.
Regulatory Framework: Adherence to Mandated Standards
The disposal of laboratory chemicals is governed by federal and local regulations. The primary framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[5][7] This legislation establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[8][9]
Additionally, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to create a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[10][11] This guide is designed to be a component of such a CHP.
Personal Protective Equipment (PPE) and Handling
Before beginning any waste handling procedures, ensure the appropriate PPE is worn to prevent chemical exposure.[12] Always handle the waste within a certified chemical fume hood.
Protective Equipment
Specifications & Rationale
Eye Protection
Wear tightly fitting safety goggles with side shields. The acidic nature of the compound poses a significant risk of serious eye damage upon contact.[12]
Hand Protection
Use chemical-impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. This prevents dermal absorption, as pyridine derivatives can be harmful upon skin contact.[12]
Body Protection
A flame-resistant laboratory coat is mandatory. This protects against splashes and potential reactions.[12]
Respiratory Protection
Not typically required if handling small quantities exclusively within a functioning chemical fume hood. If a fume hood is unavailable or if aerosolization is possible, a respirator may be necessary.[10]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for the safe containment and disposal of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid waste.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.[7][8][13]
Designate as Hazardous Waste : Immediately classify all waste containing this compound (pure substance, solutions, contaminated materials) as hazardous.
Segregate as Halogenated Organic Acid Waste :
DO NOT mix with non-halogenated organic waste.
DO NOT mix with bases, cyanides, or sulfides, as this can cause violent reactions or the release of toxic gases.[4]
Contaminated Materials : Any item that has come into contact with the compound, such as pipette tips, gloves, and weighing papers, must be considered hazardous solid waste and disposed of accordingly in a designated, lined container.[5]
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by law and are essential for safety and regulatory compliance.[15][16]
Select a Compatible Container :
For liquid waste, use a clean, dry, leak-proof glass or high-density polyethylene (HDPE) container with a screw cap.[3]
Do not use metal containers due to the corrosive nature of the carboxylic acid group.[4]
Ensure the container has adequate headspace (at least 10% or 1-2 inches) to allow for expansion.[3][4]
Label the Container Clearly :
Affix a "HAZARDOUS WASTE" label as soon as the first drop of waste is added.[16]
Clearly write the full chemical name: "3-(2-Chloropyridine-3-sulfonamido)butanoic acid " and list all other components of the waste mixture with their approximate percentages.[17]
Indicate the relevant hazards: "Toxic," "Corrosive," "Environmental Hazard."
Step 3: Temporary On-Site Storage
Waste should be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16]
Storage Location : Store the waste container in a secondary containment bin within a ventilated cabinet, preferably a cabinet rated for flammable and corrosive materials.[3][18]
Segregation in Storage : Keep the container physically separated from incompatible materials, especially bases and oxidizers.[19]
Cap Security : Keep the waste container securely capped at all times, except when adding waste.[4][16]
Step 4: Final Disposal
Final disposal must be handled by trained professionals in accordance with institutional and regulatory procedures.
Contact EHS : Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
Recommended Disposal Method : The recommended method for this class of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic and toxic combustion products.[5][20]
DO NOT DISPOSE DOWN THE DRAIN : Under no circumstances should this chemical or its containers be disposed of via the sanitary sewer.[21] It is not a candidate for neutralization and drain disposal because the organic component remains hazardous.[3][4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe disposal of 3-(2-Chloropyridine-3-sulfonamido)butanoic acid.